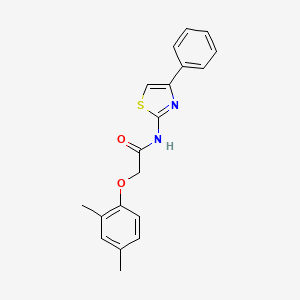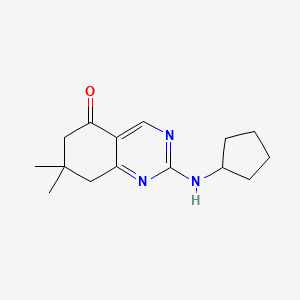
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide, also known as DMNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNB is a member of the benzamide family of compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is based on its ability to act as a substrate for enzymes such as proteases and kinases. When these enzymes cleave N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide, a detectable signal is generated that can be used to measure enzyme activity.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a substrate for enzymes, N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been found to have anti-inflammatory and anti-cancer properties. N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is its versatility as a research tool. N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide can be used to study a wide range of enzymes and biological processes, making it a valuable tool for researchers in many different fields. However, one of the limitations of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is its potential toxicity. N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been shown to be toxic to certain cell lines at high concentrations, and researchers must take care to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide. One area of interest is the development of new assays for measuring enzyme activity using N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide as a substrate. Another potential direction is the use of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, the development of new synthetic methods for N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide and related compounds could lead to the discovery of new biological activities and applications.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylaniline with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been used extensively in scientific research as a tool for studying the activity of enzymes such as proteases and kinases. N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is a substrate for these enzymes, and its cleavage by the enzyme can be monitored using a variety of techniques such as UV-Vis spectroscopy or mass spectrometry. This allows researchers to study the activity of these enzymes in vitro and in vivo.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-5-4-6-11(2)15(10)17-16(19)12-7-8-14(22-3)13(9-12)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKRTRUEIUEKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871195.png)

![4,5-dimethyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5871209.png)


![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5871238.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)


![3-bromo-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5871253.png)
![1-{[(4-methylbenzyl)thio]acetyl}pyrrolidine](/img/structure/B5871259.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5871265.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-isopropylethanediamide](/img/structure/B5871279.png)